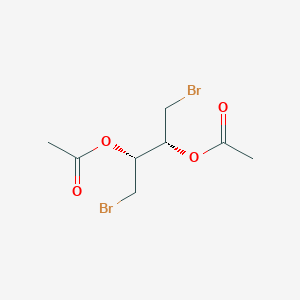
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid
概要
説明
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, also known as 2-Carboxy-5-hydroxy-4-pyrone or Comenic acid, is a chemical compound with the molecular formula C6H4O5 . It is used as a building block for an intramolecular olefin-α-pyrone cycloaddition, which provides the colchicine ring skeleton .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid consists of 6 carbon atoms, 4 hydrogen atoms, and 5 oxygen atoms . The average mass of the molecule is approximately 156.09 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid include a molecular formula of C6H4O5 and an average mass of approximately 156.09 Da . The compound is a solid at room temperature, with a melting point of 284-294 °C .科学的研究の応用
Colchicine Ring Synthesis:
Comenic acid serves as a building block for an intramolecular olefin-α-pyrone cycloaddition, leading to the formation of the colchicine ring skeleton . Colchicine is a natural alkaloid with anti-inflammatory properties and is used in the treatment of gout and other inflammatory conditions.
Anti-Inflammatory Potential:
Comenic acid has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways and contribute to the development of regenerative anti-inflammatory compositions . Further research is needed to explore its full potential in this area.
作用機序
Target of Action
Comenic acid, also known as 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, has been found to interact with opioid-like receptors . These receptors play a crucial role in pain perception and are the primary targets of many analgesic drugs .
Mode of Action
Comenic acid functions as an allosteric modulator of opioid receptors . It does lead to receptor internalization, allowing the receptor to be recovered .
Biochemical Pathways
The interaction of comenic acid with opioid-like receptors triggers signal transmission through the Na+, K±ATPase/Src complex . This process modulates signals of Nav1.8 sodium ion channels, providing an analgesic effect .
Pharmacokinetics
In animal models, comenic acid was administered via a single intramuscular injection
Result of Action
The action of comenic acid results in analgesic effects in acute pain models . In tests involving supraspinal structures, comenic acid was found to be effective .
Action Environment
The action, efficacy, and stability of comenic acid can be influenced by various environmental factors. For instance, the composition of the host medium, such as sugar content and pH, can affect the activity of organic acids . .
特性
IUPAC Name |
5-hydroxy-4-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUICOMMFFTCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060103 | |
| Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | |
CAS RN |
499-78-5 | |
| Record name | Comenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4H-Pyran-2-carboxylic acid, 5-hydroxy-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does comenic acid interact with its targets?
A: Comenic acid has been shown to activate opioid-like receptors, specifically a subpopulation negatively coupled to TTX-resistant (slow) sodium channels (NaV1.8) [, ]. This activation triggers downstream signaling pathways involving the Na+,K+-ATPase/Src complex [, , ].
Q2: What are the downstream effects of comenic acid binding to its targets?
A: Binding of comenic acid to opioid-like receptors triggers at least two signaling cascades. One cascade stimulates neurite growth [, , ]. The other cascade modulates NaV1.8 channels in sensory neurons, potentially contributing to its analgesic effects [, , , ].
Q3: How does comenic acid's effect on NaV1.8 channels relate to its potential analgesic properties?
A: NaV1.8 channels are crucial for generating nociceptive signals, which are responsible for the perception of pain []. Comenic acid's ability to modulate these channels suggests it could potentially interfere with pain signal transmission, leading to an analgesic effect [, , , ].
Q4: What is the molecular formula and weight of comenic acid?
A4: The molecular formula of comenic acid is C6H4O5, and its molecular weight is 156.09 g/mol.
Q5: What spectroscopic data is available for characterizing comenic acid?
A: Comenic acid has been characterized using various spectroscopic techniques, including IR, NMR (1H and 13C), and UV spectroscopy [, , , ]. These techniques provide information on the functional groups, structure, and electronic transitions within the molecule.
Q6: How stable are comenic acid solutions under different conditions?
A: Comenic acid solutions exhibit optimal stability in a pH range of 4.0 to 6.0 []. At concentrations of 25 mg/ml or higher, the solutions become unstable, regardless of the neutralization method used [].
Q7: What excipients can enhance the solubility of comenic acid in aqueous solutions?
A: Research has explored using excipients like sodium bicarbonate to improve comenic acid's solubility []. Further investigation is needed to identify other suitable excipients.
Q8: Does comenic acid exhibit any catalytic properties?
A: While comenic acid itself hasn't been extensively studied for catalytic properties, its derivatives have shown potential in this area. Research suggests comenic acid derivatives can act as catalysts in organic reactions, opening avenues for further exploration [].
Q9: How has computational chemistry contributed to understanding comenic acid's activity?
A: Quantum-chemical calculations have been employed to determine the structural criteria for effective ligand-receptor binding of calcium-bound comenic acid []. These calculations revealed that the two calcium ions chelated by comenic acid play a key role in its interaction with the opioid-like receptor [].
Q10: How do structural modifications of comenic acid impact its biological activity?
A: Studies on comenic acid analogs, such as meconic acid, have revealed the importance of specific structural features for biological activity. For instance, meconic acid, with an additional carboxyl group, exhibits distinct pharmacological properties compared to comenic acid [, ]. This highlights the impact of even minor structural changes on the compound's activity.
Q11: What are some formulation strategies to improve the stability or bioavailability of comenic acid?
A: Formulating comenic acid as a lithium salt (lithium comenate) has shown promise in enhancing its stability and bioavailability [, , ]. Further research on other salt forms and delivery systems could lead to improved formulations.
Q12: What is known about the pharmacokinetics and pharmacodynamics of comenic acid?
A: While specific ADME data is limited in the provided research, studies on the lithium salt of comenic acid suggest it exhibits favorable pharmacokinetic properties, contributing to its neuroprotective effects in vivo [, , ]. Further research is needed to fully elucidate its pharmacokinetic profile.
Q13: What in vitro and in vivo models have been used to study the efficacy of comenic acid?
A: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activities of comenic acid. Organotypic tissue culture of sensory neurons [, , ], patch-clamp techniques on dorsal root ganglion cells [, ], and primary neuroglial cultures from rat cerebellum [] have been used to evaluate its effects at the cellular level. In vivo studies have investigated its neuroprotective properties in models of stress in mice [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
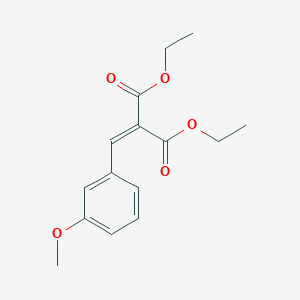
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
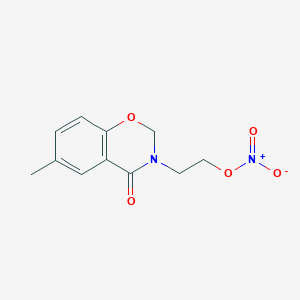

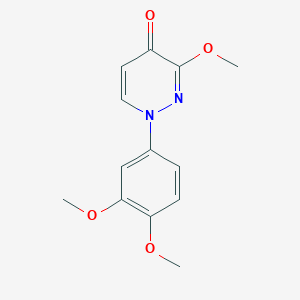


![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
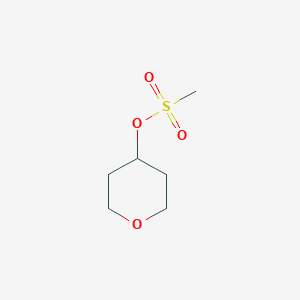
![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)
